Cas no 86217-42-7 (2-amino-2-(1-naphthyl)ethanol)

2-amino-2-(1-naphthyl)ethanol structure
2-amino-2-(1-naphthyl)ethanol structure
Nome do Produto:2-amino-2-(1-naphthyl)ethanol
N.o CAS:86217-42-7
MF:C12H13NO
MW:187.237723112106
MDL:MFCD08752774
CID:706796
PubChem ID:13152443

2-amino-2-(1-naphthyl)ethanol Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Amino-2-(naphthalen-1-yl)ethanol
    • 2-Amino-2-(1-naphthyl)ethano
    • 2-amino-2-naphthalen-1-ylethanol
    • beta-Amino-1-naphthaleneethanol
    • 2-Amino-2-(naphthalen-1-yl)ethan-1-ol
    • 2-amino-2-(1-naphthyl)ethanol
    • (S)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol
    • (R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol
    • (2S)-2-AMINO-2-NAPHTHYLETHAN-1-OL HCl
    • b-Amino-1-naphthaleneethanol
    • 1-Naphthaleneethanol,b-amino-
    • 2-(1-Naphthyl)-2-aminoethanol
    • BBL021612
    • STK894325
    • 3474AC
    • 1-Naphthaleneethanol, β-amino-, (±)- (ZCI)
    • β-Amino-1-naphthaleneethanol (ACI)
    • 2-Amino-2-naphthalen-1-yl-ethanol
    • DTXSID60522415
    • SY246493
    • AS-61697
    • 86217-42-7
    • CS-0091303
    • MFCD08752774
    • CHEMBL4516010
    • NCGC00320442-01
    • AB01315711-02
    • (2R)-2-amino-2-(naphthalen-1-yl)ethan-1-ol
    • AKOS005143815
    • N12662
    • EN300-145853
    • SCHEMBL4339660
    • MDL: MFCD08752774
    • Inchi: 1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2
    • Chave InChI: GIJHQOMBLOZMEG-UHFFFAOYSA-N
    • SMILES: OCC(C1C2C(=CC=CC=2)C=CC=1)N

Propriedades Computadas

  • Massa Exacta: 187.099714038g/mol
  • Massa monoisotópica: 187.099714038g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 183
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 46.2
  • XLogP3: 1.4

Propriedades Experimentais

  • Densidade: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 125-126 ºC
  • Ponto de ebulição: 392.9°C at 760 mmHg
  • Ponto de Flash: 191.4°C
  • Índice de Refracção: 1.664
  • Solubilidade: Slightly soluble (3 g/l) (25 º C),
  • PSA: 46.25000
  • LogP: 2.53220

2-amino-2-(1-naphthyl)ethanol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-145853-1.0g
2-amino-2-(naphthalen-1-yl)ethan-1-ol
86217-42-7 95%
1g
$251.0 2023-05-25
Enamine
EN300-145853-0.05g
2-amino-2-(naphthalen-1-yl)ethan-1-ol
86217-42-7 95%
0.05g
$59.0 2023-05-25
Enamine
EN300-145853-0.25g
2-amino-2-(naphthalen-1-yl)ethan-1-ol
86217-42-7 95%
0.25g
$124.0 2023-05-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR501-50mg
2-amino-2-(1-naphthyl)ethanol
86217-42-7 98%
50mg
275.0CNY 2021-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A42250-1g
2-Amino-2-(naphthalen-1-yl)ethanol
86217-42-7 98%
1g
¥1121.0 2024-07-16
eNovation Chemicals LLC
D956952-250mg
2-AMINO-2-(1-NAPHTHYL)ETHANOL
86217-42-7 98%
250mg
$90 2024-06-07
eNovation Chemicals LLC
D956952-1g
2-AMINO-2-(1-NAPHTHYL)ETHANOL
86217-42-7 98%
1g
$185 2024-06-07
Chemenu
CM124039-250mg
2-amino-2-(naphthalen-1-yl)ethan-1-ol
86217-42-7 95%
250mg
$*** 2023-05-29
Enamine
EN300-145853-0.5g
2-amino-2-(naphthalen-1-yl)ethan-1-ol
86217-42-7 95%
0.5g
$195.0 2023-05-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0117-5G
2-amino-2-(1-naphthyl)ethanol
86217-42-7 95%
5g
¥ 5,775.00 2023-03-31

2-amino-2-(1-naphthyl)ethanol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referência
Highly efficient asymmetric access to 1-azaspiro[4.4]nonane skeleton
Planas, Loic; et al, Synlett, 2002, (10), 1629-1632

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sodium borohydride
Referência
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines
Pirkle, William H.; et al, Journal of Organic Chemistry, 1983, 48(15), 2520-7

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Cyanoborohydride Solvents: Isopropanol ;  1 h, rt → 95 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 d, heated
2.2 Reagents: Potassium hydroxide ;  pH 10
Referência
Deal;Structure-activity relationships of benzamides and isoindolines designed as SARS-CoV protease inhibitors effective against SARS-CoV-2
Welker, Armin; et al, ChemMedChem, 2021, 16(2), 340-354

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 d, heated
1.2 Reagents: Potassium hydroxide ;  pH 10
Referência
Deal;Structure-activity relationships of benzamides and isoindolines designed as SARS-CoV protease inhibitors effective against SARS-CoV-2
Welker, Armin; et al, ChemMedChem, 2021, 16(2), 340-354

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water ;  30 min, rt
Referência
Site-Specific C(sp3)-H Aminations of Imidates and Amidines Enabled by Covalently Tethered Distonic Radical Anions
Zhao, Rong ; et al, Angewandte Chemie, 2020, 59(46), 20682-20690

Synthetic Routes 6

Condições de reacção
1.1 Solvents: Ethanol ,  Water ;  2 h, reflux
2.1 Reagents: Cyanoborohydride Solvents: Isopropanol ;  1 h, rt → 95 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2 d, heated
3.2 Reagents: Potassium hydroxide ;  pH 10
Referência
Deal;Structure-activity relationships of benzamides and isoindolines designed as SARS-CoV protease inhibitors effective against SARS-CoV-2
Welker, Armin; et al, ChemMedChem, 2021, 16(2), 340-354

Synthetic Routes 7

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  overnight, reflux
2.1 Solvents: Ethanol ,  Water ;  2 h, reflux
3.1 Reagents: Cyanoborohydride Solvents: Isopropanol ;  1 h, rt → 95 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  2 d, heated
4.2 Reagents: Potassium hydroxide ;  pH 10
Referência
Deal;Structure-activity relationships of benzamides and isoindolines designed as SARS-CoV protease inhibitors effective against SARS-CoV-2
Welker, Armin; et al, ChemMedChem, 2021, 16(2), 340-354

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Cesium iodide ,  2,3-Dioxaspiro[4.4]nonane-1,4-dione Solvents: Acetonitrile ;  3 h
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water ;  30 min, rt
Referência
Site-Specific C(sp3)-H Aminations of Imidates and Amidines Enabled by Covalently Tethered Distonic Radical Anions
Zhao, Rong ; et al, Angewandte Chemie, 2020, 59(46), 20682-20690

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Ammonium chloride Catalysts: Sodium cyanide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sodium borohydride
Referência
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines
Pirkle, William H.; et al, Journal of Organic Chemistry, 1983, 48(15), 2520-7

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium borohydride
Referência
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines
Pirkle, William H.; et al, Journal of Organic Chemistry, 1983, 48(15), 2520-7

2-amino-2-(1-naphthyl)ethanol Raw materials

2-amino-2-(1-naphthyl)ethanol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:86217-42-7)2-amino-2-(1-naphthyl)ethanol
A863274
Pureza:99%
Quantidade:1g
Preço ($):150.0